N,N-Dimethylindoline-5-Sulfonamide

Descripción general

Descripción

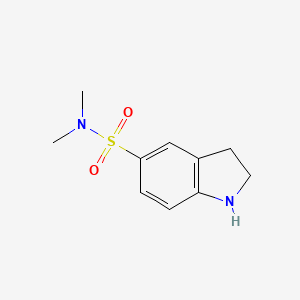

N,N-Dimethylindoline-5-Sulfonamide: is an organic compound with the molecular formula C10H14N2O2S and a molecular weight of 226.30 g/mol . It consists of a sulfonamide group (-SO2NH2) attached to a dimethylindoline ring structure. This compound is known for its applications in various fields of scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylindoline-5-Sulfonamide typically involves a multi-step reaction process. One common method includes the reaction of indoline with chlorosulfonic acid, followed by the addition of dimethylamine . The reaction conditions often involve ambient temperature and the use of solvents such as methanol .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: N,N-Dimethylindoline-5-Sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antibacterial Activity

N,N-Dimethylindoline-5-sulfonamide and its derivatives have been studied for their antibacterial properties. Sulfonamide compounds are known to inhibit bacterial enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria. Research has shown that certain sulfonamide derivatives exhibit potent inhibitory activity against both Gram-positive and Gram-negative bacteria, making them valuable in treating infections like tonsillitis and urinary tract infections .

1.2 Anticancer Potential

The indoline scaffold, including this compound, has been investigated for its anticancer properties. Studies indicate that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and modulation of signaling pathways related to cell survival . For instance, compounds derived from indoles have shown promising results against lung cancer cells, highlighting their potential as therapeutic agents .

Structure-Activity Relationship Studies

2.1 Quantitative Structure-Activity Relationships (QSAR)

QSAR studies have been pivotal in understanding the relationship between chemical structure and biological activity for sulfonamides. By analyzing various analogs of this compound, researchers have developed predictive models that can guide the design of more effective antibacterial agents . These studies often utilize three-dimensional QSAR techniques to enhance the accuracy of predictions regarding compound efficacy .

Agricultural Applications

Sulfonamides, including this compound, are not only limited to medicinal uses but also find applications in agriculture as herbicides and fungicides. Their ability to inhibit specific enzymes involved in plant growth makes them useful for controlling unwanted vegetation and pathogens . The versatility of sulfonamides as agrochemicals stems from their structural properties that allow for modifications to enhance efficacy and reduce toxicity.

Synthesis and Characterization

4.1 Synthesis Methods

The synthesis of this compound typically involves the reaction of indoline derivatives with sulfonyl chlorides under basic conditions. This process allows for the introduction of various substituents on the indole ring, leading to a library of compounds with diverse biological activities .

4.2 Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structures and understanding their properties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to validate the identity and purity of this compound derivatives .

Case Studies

Mecanismo De Acción

The mechanism of action of N,N-Dimethylindoline-5-Sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt essential biochemical processes, leading to the compound’s biological effects .

Comparación Con Compuestos Similares

Indoline: A precursor in the synthesis of N,N-Dimethylindoline-5-Sulfonamide.

Indoline-1-carboxylic acid: Another related compound with different functional groups.

5-Chlorosulfonylindoline: A sulfonamide derivative with a chlorine substituent.

Uniqueness: this compound is unique due to its specific combination of the dimethylindoline ring and sulfonamide group, which imparts distinct chemical and biological properties .

Actividad Biológica

N,N-Dimethylindoline-5-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the current understanding of its biological properties, including antibacterial, antiviral, and anticancer activities, supported by various studies and case analyses.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an indoline structure. The presence of both the sulfonamide moiety and the indoline ring contributes to its biological activity. The compound's ability to interact with biological targets is largely attributed to its structural characteristics, which allow it to mimic essential metabolites in microbial pathways.

Antibacterial Activity

Numerous studies have reported the antibacterial efficacy of this compound against a range of Gram-positive and Gram-negative bacteria.

This compound primarily exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), it competes with this substrate, leading to disrupted folate biosynthesis and consequently inhibiting bacterial growth.

Case Studies

- Staphylococcus aureus : In vitro studies demonstrated that this compound exhibited significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) reported as low as 4 μg/mL .

- Escherichia coli : The compound showed moderate activity against E. coli, with MIC values ranging from 8 to 16 μg/mL, indicating its potential utility in treating infections caused by this pathogen .

Antiviral Activity

Recent research has highlighted the antiviral potential of this compound against various viral pathogens.

The antiviral activity is believed to stem from the compound's ability to inhibit viral replication processes. It may interfere with viral entry or replication by targeting specific viral proteins or host cell pathways.

Research Findings

- Cytomegalovirus (CMV) : Studies indicated that this compound inhibited CMV replication effectively, with EC50 values comparable to established antiviral agents .

- Influenza Virus : The compound demonstrated activity against influenza viruses, suggesting a broader spectrum of antiviral efficacy .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties.

The proposed mechanism involves induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

- Breast Cancer Cells : In vitro studies revealed that treatment with this compound resulted in significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent growth inhibition .

- Prostate Cancer Cells : Similar effects were observed in PC3 prostate cancer cells, where the compound induced apoptosis and inhibited cell migration .

Comparative Biological Activity Table

| Activity Type | Target Organism/Cell Type | Observed Effect | MIC/EC50/IC50 Values |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition | 4 μg/mL |

| Antibacterial | Escherichia coli | Moderate Inhibition | 8-16 μg/mL |

| Antiviral | Cytomegalovirus | Inhibition | Comparable to antivirals |

| Antiviral | Influenza Virus | Inhibition | Not specified |

| Anticancer | MCF-7 Breast Cancer Cells | Cytotoxicity | IC50: Not specified |

| Anticancer | PC3 Prostate Cancer Cells | Induction of Apoptosis | IC50: Not specified |

Propiedades

IUPAC Name |

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-12(2)15(13,14)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBHIQIVIFMZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371146 | |

| Record name | N,N-Dimethylindoline-5-Sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99169-99-0 | |

| Record name | N,N-Dimethylindoline-5-Sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylindoline-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.